(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid

Descripción general

Descripción

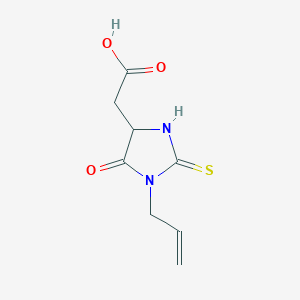

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with an allyl group, a thioxo group, and an acetic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid typically involves the following steps:

Formation of the Imidazolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the imidazolidinone ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the imidazolidinone intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

Allylation: The allyl group is introduced through an alkylation reaction, typically using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the allyl group or the acetic acid moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Allyl bromide, allyl chloride, and other alkylating agents in the presence of bases like potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Thiols, alcohols, and other reduced derivatives.

Substitution: Various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid exhibits antimicrobial properties. A study conducted by researchers found that the compound demonstrated significant inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as arthritis.

Drug Formulation

Due to its unique chemical structure, this compound can be utilized in drug formulations as an active pharmaceutical ingredient (API). Its stability and solubility profiles make it suitable for inclusion in topical and oral medications.

Skin Care Products

The compound's ability to enhance skin hydration and improve barrier function has led to its incorporation into cosmetic formulations. Studies have shown that products containing this compound can significantly increase skin moisture levels and reduce transepidermal water loss.

Anti-aging Effects

Research published in dermatological journals suggests that the compound may have anti-aging properties by promoting collagen synthesis and reducing oxidative stress in skin cells. This makes it a valuable ingredient in anti-aging creams and serums.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial activity | Significant inhibition of bacterial growth |

| Anti-inflammatory effects | Inhibition of pro-inflammatory cytokines | |

| Drug formulation | Suitable as an API due to stability | |

| Cosmetic | Skin care products | Increases skin hydration |

| Anti-aging effects | Promotes collagen synthesis |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity suitable for topical formulations.

Case Study 2: Cosmetic Formulation Development

In another study focusing on cosmetic applications, researchers formulated a cream containing this compound and assessed its effects on skin hydration over four weeks. Results showed a statistically significant increase in skin moisture levels compared to a control group, validating its use in hydrating products.

Mecanismo De Acción

The mechanism of action of (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

Gene Expression: Influencing the expression of genes involved in various biological processes, potentially leading to changes in cellular behavior.

Comparación Con Compuestos Similares

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid can be compared with other similar compounds, such as:

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-butyric acid: Similar structure but with a butyric acid moiety instead of an acetic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, with the CAS number 55523-05-2, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

The molecular formula of this compound is CHNOS. It features a thioxoimidazolidin structure that contributes to its biological properties. The compound is characterized by its solid physical form and a purity level of approximately 95% .

Research indicates that this compound exhibits significant anti-cancer properties. One study highlighted its ability to induce apoptosis in liver cancer cells (HepG2) through several mechanisms:

- Cytotoxicity : The compound showed potent cytotoxic effects with an IC value of 0.017 µM, outperforming standard chemotherapeutic agents like Staurosporine and 5-Fluorouracil, which had IC values of 5.07 µM and 5.18 µM, respectively .

- Cell Cycle Arrest : Treatment with this compound resulted in cell cycle arrest at the G2/M phase, indicating its role in inhibiting cancer cell proliferation .

- Gene Expression Modulation : The compound enhances the expression of pro-apoptotic genes such as p53 and Caspases while downregulating anti-apoptotic genes like Bcl-2 .

- Inhibition of PI3K/AKT Pathway : It also inhibits the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

Antioxidant Activity

In addition to its anti-cancer properties, this compound has been shown to activate antioxidant levels in cells. This includes increasing levels of catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH), which help mitigate oxidative stress in cancer cells .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related thioxoimidazolidin derivatives:

| Study | Compound | IC (µM) | Mechanism |

|---|---|---|---|

| Compound 4 | 0.017 | Apoptosis induction, PI3K/AKT inhibition | |

| Various | Ranges from 8.5 to 25.6 | Antiproliferative activity against multiple cancer cell lines |

These findings underscore the potential of this compound as a promising lead compound for further development in cancer therapeutics.

Propiedades

IUPAC Name |

2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h2,5H,1,3-4H2,(H,9,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDKYSUVIHFRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(NC1=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389774 | |

| Record name | [5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55523-05-2 | |

| Record name | [5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.